molecular formula C11H13N3O2 B1585273 6-Nitrogramine CAS No. 6954-87-6

6-Nitrogramine

Cat. No. B1585273
Key on ui cas rn: 6954-87-6
M. Wt: 219.24 g/mol
InChI Key: PMTRDROSYRMMAD-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

A solution of dimethylamine (25 g, 0.17 mol) and formaldehyde (14.4 mL, 0.15 mol) in acetic acid (100 mL) was stirred at 0° C. for 30 min. To this solution was added 6-nitro-1H-indole (20 g, 0.12 mol). After stifling for 3 days at room temperature, the mixture was poured into 15% aq. NaOH solution (500 mL) at 0° C. The precipitate was collected via filtration and washed with water to give dimethyl-(6-nitro-1H-indol-3-ylmethyl)-amine (23 g, 87%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[N+:6]([C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][NH:15]2)=[CH:11][CH:10]=1)([O-:8])=[O:7].[OH-].[Na+]>C(O)(=O)C>[CH3:1][N:2]([CH3:4])[CH2:3][C:13]1[C:12]2[C:16](=[CH:17][C:9]([N+:6]([O-:8])=[O:7])=[CH:10][CH:11]=2)[NH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CNC
Name
Quantity
14.4 mL
Type
reactant
Smiles
C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=CNC2=C1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected via filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CN(CC1=CNC2=CC(=CC=C12)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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